Diammonium copper(2+) disulphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

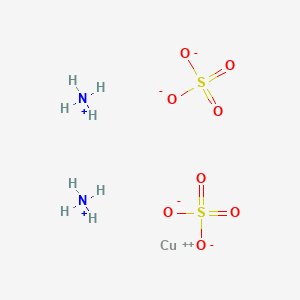

Diammonium copper(2+) disulphate, also known as ammonium copper(II) sulfate hexahydrate, has the chemical formula (NH₄)₂Cu(SO₄)₂·6H₂O and a molecular weight of 399.84 g/mol . It is a double salt comprising ammonium, copper, and sulfate ions, crystallizing as blue-green crystals. Key properties include:

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Fertilizers

Diammonium copper(2+) disulphate is primarily utilized as a copper fertilizer . Copper is an essential micronutrient for plants, playing a crucial role in photosynthesis and enzyme function. The compound helps to correct copper deficiencies in soils, enhancing crop yield and quality. It is particularly beneficial in crops that are sensitive to copper deficiency, such as cereals and legumes .

- Copper Deficiency Symptoms : Stunted growth, wilting, and poor fruit development.

- Application Rate : Typically applied at rates of 1-5 kg per hectare depending on soil tests.

Material Science Applications

Crystal Growth and Characterization

Research has demonstrated that this compound can be used to grow single crystals with exceptional properties. Studies have shown that these crystals exhibit significant dielectric properties, making them suitable for electronic applications .

- Growth Conditions : Crystals are typically grown from aqueous solutions at controlled temperatures.

- Properties : High dielectric constant, low loss factor.

Electronics and Photonics

Dielectric Materials

Due to its unique crystal structure and dielectric properties, this compound is being explored as a potential material for use in capacitors and other electronic components. The compound's ability to maintain stability under various environmental conditions makes it a candidate for advanced electronic applications .

- Potential Uses : Capacitors, sensors, and other electronic components requiring stable dielectric materials.

Case Study 1: Agricultural Impact

A study conducted on the application of this compound in maize cultivation demonstrated significant improvements in plant height and yield compared to control groups without copper supplementation. The study highlighted the importance of micronutrient management in enhancing agricultural productivity.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Average Plant Height (cm) | 150 | 180 |

| Yield (kg/ha) | 2000 | 2500 |

Case Study 2: Crystal Growth

Research on the growth of this compound crystals revealed that varying the pH of the solution significantly affected crystal quality. Optimal pH levels resulted in larger crystals with improved dielectric properties.

| pH Level | Crystal Size (mm) | Dielectric Constant |

|---|---|---|

| 5 | 1.5 | 12 |

| 7 | 3.0 | 15 |

| 9 | 2.0 | 10 |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Diammonium Copper(2+) Disulphate, and how can purity be optimized during crystallization?

Methodological Answer: this compound (CuSO₄·(NH₄)₂SO₄·6H₂O) is typically synthesized by co-crystallizing copper sulfate and ammonium sulfate in aqueous solution. A common approach involves dissolving stoichiometric amounts of CuSO₄·5H₂O and (NH₄)₂SO₄ in deionized water under gentle heating (40–50°C) to enhance solubility. Slow cooling promotes crystallization, yielding blue hexagonal crystals. Purity optimization requires recrystallization in dilute sulfuric acid to suppress hydrolysis and remove impurities like residual metal ions. Storage in airtight containers under controlled humidity (e.g., desiccators) prevents deliquescence .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural properties of this compound?

Methodological Answer: X-ray diffraction (XRD) is critical for confirming the crystalline structure, lattice parameters, and phase purity. Infrared (IR) spectroscopy identifies sulfate (SO₄²⁻) and ammonium (NH₄⁺) vibrational modes, while UV-Vis spectroscopy reveals d-d transitions of the Cu²⁺ ion in octahedral coordination. Thermal gravimetric analysis (TGA) differentiates between hydrated and anhydrous forms by monitoring mass loss at elevated temperatures. For advanced characterization, electron paramagnetic resonance (EPR) can elucidate the electronic environment of Cu²⁺ ions .

Advanced Research Questions

Q. How do pH and temperature influence the dissolution kinetics of this compound in aqueous systems, and what experimental designs are suitable for modeling these effects?

Methodological Answer: Dissolution kinetics can be studied using a stirred reactor under controlled pH (2–10) and temperature (25–60°C). Parameters like stirring speed, particle size, and ionic strength should be standardized. For example, gravimetric or conductometric methods track solute concentration over time. The acid dissociation constant (pKa ≈ -3.03) indicates high solubility in acidic conditions, while alkaline pH may precipitate copper hydroxides. Arrhenius plots derived from temperature-dependent data can estimate activation energy, revealing whether the process is diffusion- or surface reaction-controlled. Statistical tools like response surface methodology (RSM) optimize variable interactions .

Q. What methodologies are employed to assess the environmental impact of this compound in soil systems, particularly regarding copper mobility and bioavailability?

Methodological Answer: Column leaching experiments simulate copper migration in soil profiles, with inductively coupled plasma mass spectrometry (ICP-MS) quantifying Cu²⁺ in leachates. Sequential extraction (e.g., Tessier method) partitions copper into exchangeable, carbonate-bound, and residual fractions to assess bioavailability. Ecotoxicological assays using soil microbiota (e.g., dehydrogenase activity tests) evaluate metabolic inhibition. Life cycle assessment (LCA) models, incorporating emission factors from fertilizer production processes , can predict long-term ecological risks. Synchrotron-based X-ray absorption spectroscopy (XAS) provides molecular-level insights into copper speciation in soil matrices .

Q. How can this compound be integrated into catalytic systems, and what analytical techniques validate its role in redox reactions?

Methodological Answer: In catalysis, the compound’s Cu²⁺ centers can act as Lewis acid sites or electron-transfer mediators. For oxidation reactions (e.g., alcohol to aldehyde), batch reactors with controlled O₂ flow and in-situ Fourier-transform infrared (FTIR) monitoring track intermediate species. Cyclic voltammetry (CV) assesses redox potentials, while electron spin resonance (ESR) detects radical intermediates. Catalyst recyclability is tested through multiple reaction cycles, with ICP-MS verifying copper leaching. Surface area (BET analysis) and morphology (SEM/TEM) correlate structural stability with activity .

Vergleich Mit ähnlichen Verbindungen

The compound belongs to the family of ammonium metal sulfates. Below is a detailed comparison with structurally analogous compounds:

Diammonium Ferrous Sulfate Hexahydrate (Mohr’s Salt)

- Formula : (NH₄)₂Fe(SO₄)₂·6H₂O

- Molecular Weight : ~392.14 g/mol

- Properties :

- Key Difference : Contains Fe²⁺ instead of Cu²⁺, making it less toxic but prone to oxidation in acidic conditions.

Diammonium Cobalt(II) Sulfate Hexahydrate

- Formula : (NH₄)₂Co(SO₄)₂·6H₂O

- Molecular Weight : ~401.15 g/mol

- Properties :

- Key Difference : Co²⁺ imparts distinct redox behavior, with lower environmental persistence than Cu²⁺.

Diammonium Nickel Sulfate Hexahydrate

- Formula : (NH₄)₂Ni(SO₄)₂·6H₂O

- Properties: Toxicity: Nickel compounds are carcinogenic (IARC Group 1), whereas Cu²⁺ is regulated for ecological toxicity .

Table 1: Comparative Properties of Ammonium Metal Sulfates

Environmental and Regulatory Considerations

- Copper Compounds : Prohibited in organic agriculture (e.g., KRAV standards) due to copper’s persistence and toxicity to soil ecosystems .

- Iron and Cobalt Analogues : Less regulated but still monitored for heavy metal leaching.

- Production Impact: Diammonium phosphate (DAP) production, a related ammonium compound, contributes significantly to CO₂ emissions and carcinogenic metal release (e.g., Cr, As) .

Research Findings

Eigenschaften

CAS-Nummer |

13587-25-2 |

|---|---|

Molekularformel |

CuH8N2O8S2 |

Molekulargewicht |

291.8 g/mol |

IUPAC-Name |

diazanium;copper;disulfate |

InChI |

InChI=1S/Cu.2H3N.2H2O4S/c;;;2*1-5(2,3)4/h;2*1H3;2*(H2,1,2,3,4)/q+2;;;;/p-2 |

InChI-Schlüssel |

WAZDPVLDAHMNPK-UHFFFAOYSA-L |

SMILES |

[NH4+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cu+2] |

Kanonische SMILES |

[NH4+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cu+2] |

Key on ui other cas no. |

13587-25-2 |

Synonyme |

diammonium copper(2+) disulphate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.